1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Overview
Description
1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This involves the oxidation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the reaction of nitriles with ammonia or primary amines.
Chemical Reactions Analysis
1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions: These reactions typically involve reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions.
Scientific Research Applications
1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Quinolone derivatives: These compounds are known for their antibacterial properties and are used in the development of antibiotics.
Indole derivatives: These compounds are structurally similar and share many biological activities, including anticancer and anti-inflammatory properties.
Properties
IUPAC Name |
1-butyl-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-12-21-16-10-5-4-8-14(16)19(24,18(21)23)13-17(22)15-9-6-7-11-20-15/h4-11,24H,2-3,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRINCQQVWGPJRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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